3-(2-Aminoethyl)-1H-indole-2-thiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61238-31-1 |
|---|---|
Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
3-(2-aminoethyl)-1H-indole-2-thiol |
InChI |
InChI=1S/C10H12N2S/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13/h1-4,12-13H,5-6,11H2 |
InChI Key |
ZLEBDUPESLNMDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)S)CCN |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of the 3 2 Aminoethyl 1h Indole 2 Thiol Scaffold
Reactivity of the Thiol (-SH) Functional Group
The thiol group is a prominent feature of this molecule, exhibiting a rich and varied reactivity profile. Its ability to participate in disulfide exchanges, redox processes, and nucleophilic attacks forms the basis for many of its applications.
One of the hallmark reactions of thiols is their propensity to undergo oxidation to form disulfides, a reversible process that is central to many biological systems. In the case of 3-(2-Aminoethyl)-1H-indole-2-thiol, this reactivity allows for the formation of a dimeric species through the coupling of two molecules. This thiol-disulfide interconversion is a key aspect of its chemistry, enabling the molecule to participate in dynamic covalent chemistry and redox-responsive systems. The equilibrium between the monomeric thiol and the dimeric disulfide can be influenced by the surrounding chemical environment, such as the presence of oxidizing or reducing agents.
The thiol group endows this compound with significant redox activity. It can act as a potent antioxidant by donating a hydrogen atom from the sulfhydryl group to neutralize free radicals. This process results in the formation of a thiyl radical, which can then be stabilized through various pathways, including dimerization to the corresponding disulfide. The redox potential of the thiol group is a critical parameter that governs its antioxidant capacity and its role in redox-sensitive applications.
The thiol group is a strong nucleophile, readily reacting with a variety of electrophilic partners. This nucleophilicity allows for the straightforward derivatization of the this compound scaffold. For instance, it can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors), leading to the formation of carbon-sulfur bonds. Furthermore, the thiol can be readily alkylated using alkylating agents such as alkyl halides, affording thioether derivatives. These reactions provide a versatile toolkit for modifying the structure and properties of the parent molecule.
Under stronger oxidizing conditions, the thiol group can be irreversibly oxidized to higher oxidation states, such as sulfinic acids and ultimately sulfonic acids. This transformation significantly alters the physicochemical properties of the molecule, converting the relatively nonpolar thiol into a highly polar and acidic sulfonic acid group. The controlled oxidation of the thiol provides a means to introduce new functionalities and to modulate the molecule's solubility and electronic properties.
Reactivity of the Aminoethyl (-CH2CH2NH2) Functional Group
The aminoethyl side chain at the 3-position of the indole (B1671886) ring provides another key reactive handle on the molecule. The primary amine group exhibits characteristic nucleophilic behavior, allowing for a complementary set of derivatization strategies.
Amine-Thiol Group Interactions and Synergies
The this compound scaffold is characterized by the close proximity of a primary amine and a thiol group, which leads to notable intramolecular interactions. The nucleophilic thiol and basic amine can form transient hydrogen bonds, a dynamic that modulates the reactivity of both groups.
The amine group can function as an internal base, deprotonating the thiol to form a thiolate anion. This greatly enhances the nucleophilicity of the sulfur atom, increasing its reactivity toward electrophiles. This synergistic effect is crucial for understanding the molecule's behavior in various chemical environments. nih.gov Conversely, the thiol group can sterically influence the reactivity of the amine group.
This interplay is also pivotal for metal ion chelation. The soft sulfur atom of the thiol and the nitrogen of the amine can coordinate with metal ions, creating stable chelate complexes. nih.gov This dual-binding capability often results in higher affinity and selectivity for specific metal ions when compared to similar molecules with only one of these functional groups. nih.gov
Synthetic Derivatization Approaches for Analytical and Research Applications
The presence of both a reactive thiol and a primary amine makes this compound a versatile platform for creating specialized chemical probes and research tools. By targeting these groups, scientists can attach a wide range of functionalities, including fluorophores and affinity tags.
Thiol-Specific Derivatization (e.g., Maleimide (B117702) Derivatives, Acrylamide Groups)
The thiol group's high nucleophilicity makes it a prime target for selective modification. nih.gov
Maleimide Derivatives are frequently used to label thiols. The reaction, a Michael addition, forms a stable thioether bond under mild conditions. iris-biotech.demdpi.com This efficiency is particularly useful for conjugating sensitive molecules like fluorophores. iris-biotech.de
Acrylamide Groups also react selectively with thiols through a Michael addition, creating a stable thioether linkage. nih.govresearchgate.net The resulting bond's stability can differ from that formed with maleimides, offering chemists a choice based on the specific requirements of their application. mdpi.com
Amine-Specific Derivatization
The primary amine on the side chain offers another site for chemical modification. researchgate.net Standard derivatization chemistries can be applied to introduce diverse functionalities. researchgate.netthermofisher.com
Acylation using reagents like N-hydroxysuccinimide (NHS) esters allows for the attachment of various molecules by forming a stable amide bond. iris-biotech.de
Isothiocyanates and Isocyanates react readily with the amine to form stable thiourea (B124793) and urea (B33335) linkages, respectively, providing another robust method for functionalization. thermofisher.com
Combined Derivatization of Thiol, Amine, Hydroxyl, and Carboxyl Groups
The synthetic utility of the indole scaffold can be expanded by introducing additional functional groups, such as hydroxyl or carboxyl groups, onto the indole ring. nih.govrsc.orgresearchgate.net This allows for complex, multi-functional derivatization.
By employing an orthogonal protection strategy, different functional groups can be selectively "masked" and "unmasked". researchgate.netorganic-chemistry.orgbham.ac.uk For example, on a scaffold containing thiol, amine, and carboxyl groups, the thiol and amine could be protected while the carboxyl group is modified. nih.gov Following this, one of the protecting groups can be selectively removed to allow for a subsequent, site-specific reaction at either the thiol or amine. researchgate.netorganic-chemistry.org This stepwise approach enables the precise construction of highly complex and tailored molecules for advanced analytical and research applications. nih.govnih.gov
Derivatization Strategies Overview
Below is an interactive table summarizing the derivatization approaches for the this compound scaffold.
| Target Group | Reagent Class | Resulting Linkage | Key Features |
| Thiol | Maleimide Derivatives | Thioether | Highly efficient, proceeds under mild conditions. iris-biotech.de |
| Thiol | Acrylamide Groups | Thioether | Forms a stable bond, an alternative to maleimides. nih.gov |
| Amine | NHS Esters | Amide | Common method for acylation and conjugation. iris-biotech.de |
| Amine | Isothiocyanates | Thiourea | Robust reaction for amine modification. |
| Amine | Isocyanates | Urea | Forms a stable linkage with the amine group. |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of the Indole (B1671886) Ring Substitution on Chemical Reactivity and Interactions
The indole ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic substitution, with the C3 position being the most reactive. researchgate.netquora.com However, in the case of 3-(2-Aminoethyl)-1H-indole-2-thiol, the C3 position is already substituted. Therefore, further substitutions on the benzene (B151609) portion of the indole ring significantly modulate the molecule's electronic properties and its ability to interact with biological targets.
Research on various indole derivatives has demonstrated that the position and nature of substituents are critical for activity. For instance, in a series of 1H-indole-2-carboxamides, the presence of a chloro or fluoro group at the C5 position was shown to enhance modulatory activity at the CB1 receptor. nih.gov Similarly, studies on indole derivatives as tyrosinase inhibitors revealed that electron-donating or -withdrawing groups are commonly introduced at the C5 position. nih.gov
The reactivity of the indole ring can be profoundly affected by the substituents. For example, the inclusion of electron-withdrawing groups like carbonyl or nitrile on the benzene ring of indole facilitates the addition of thiols. mdpi.com Conversely, halogenated indoles are much less reactive. mdpi.com Photochemical reactions have shown that modifications can occur at the C4 and C6 positions of the indole ring in tryptophan, leading to new derivatives. nih.gov
In the context of designing anti-cancer agents, substitutions on the indole ring have been extensively studied. For aromatase inhibitors, structure-activity relationship studies indicated that analogs with an electron-withdrawing group at the C3 position exhibited better activity than when the same group was at the C5 position. nih.gov Another study found that for certain anticancer indole derivatives, substitution at the C7 position with a methoxy (B1213986) group was the most favorable, while substitution at the C4 position was the least favorable. researchgate.net
| Substitution Position | Substituent Type | Impact on Activity/Reactivity | Target/Context | Reference |
| C5 | Chloro, Fluoro | Enhanced activity | CB1 Receptor Modulators | nih.gov |
| C5 | Methoxy | Decreased activity vs. EWG at C3 | Aromatase Inhibitors | nih.gov |
| C7 | Methoxy | Favorable for inhibitory effect | Anti-Candida | researchgate.net |
| C4 | Various | Least favorable for inhibitory effect | Anti-Candida | researchgate.net |
| Benzene Ring | Carbonyl, Nitrile | Increased reactivity with thiols | Thiol Adduct Formation | mdpi.com |
| Benzene Ring | Halogens | Decreased reactivity with thiols | Thiol Adduct Formation | mdpi.com |
Role of the Aminoethyl Side Chain Modifications in Molecular Recognition
The aminoethyl side chain at the C3 position is a critical pharmacophoric element, largely responsible for the interaction of many indoleamines with their biological targets, particularly G-protein coupled receptors like serotonin (B10506) receptors. Modifications to this chain can drastically alter a compound's affinity, selectivity, and efficacy.
The terminal amine of the side chain is typically protonated at physiological pH, allowing it to form a crucial salt bridge with a conserved aspartate residue (Asp3.32) in the binding pocket of many serotonin and dopamine (B1211576) receptors. nih.gov Altering this basic nitrogen can have profound effects. For example, studies on indoleamine agonists for the 5-HT2A receptor showed that methyl-substitution of this cationic primary amine leads to a reduction in agonist efficacy. nih.gov
The length and flexibility of the side chain are also vital. Shortening or lengthening the ethyl linker can disrupt the optimal positioning of the terminal amine relative to the indole scaffold, weakening interactions with the receptor. Furthermore, constraining the conformation of the side chain has been a successful strategy for improving selectivity. For instance, creating rotationally restricted phenolic analogs of serotonin, where the side chain's movement is limited, resulted in compounds with higher affinity and selectivity for 5-HT2 receptors over 5-HT1 receptors. nih.gov This suggests that the aminoethyl side chain adopts significantly different conformations when binding to different receptor subtypes. nih.gov
| Modification | Effect | Target/Context | Reference |
| Methylation of terminal amine | Reduced agonist efficacy | 5-HT2A Receptor | nih.gov |
| Rotational restriction of the side chain | Increased affinity and selectivity for 5-HT2 vs. 5-HT1 receptors | Serotonin Receptors | nih.gov |
| N,N-dialkylamino vs. pyrrolidinyl/piperidinyl | Maintained or altered potency | Nitazene Opioids | wikipedia.org |
| α-methylation | Improved affinity and selectivity | 5-HT2 Receptors | nih.gov |
Significance of the Thiol Group Position and its Chemical Nature (e.g., Thiol vs. Thioether)
The introduction of a thiol (-SH) group at the C2 position of the indole ring is a significant structural modification compared to naturally occurring indoleamines like serotonin (which has a hydroxyl group at C5) or tryptamine (B22526) (unsubstituted). The C2 position is electronically distinct from the more commonly substituted C3 or C5 positions. While the indole C3 position is the most nucleophilic, selective functionalization at C2 is more challenging but offers unique chemical properties. researchgate.net
The thiol group is a potent nucleophile and can readily form disulfide bonds or be alkylated to form thioethers (-S-R). This reactivity is pivotal for forming covalent bonds with biological targets, such as cysteine residues in the active site of an enzyme. The conversion of the thiol to a thioether changes its chemical nature from a potential hydrogen bond donor and a reactive nucleophile to a more lipophilic, less reactive group that can still participate in hydrophobic interactions.
The synthesis of 2-sulfenylindoles (thioethers) has been achieved through methods like palladium-catalyzed thiolative annulation. acs.org This allows for the introduction of various alkyl or aryl groups onto the sulfur atom, providing a diverse set of thioether derivatives for SAR studies. For example, reacting ynamides with various sulfides can produce a range of 2-sulfenylindoles, and these can be subsequently N-detosylated to yield the free indoles. acs.org The ability to form such thioether adducts is of interest for developing potential enzyme inhibitors. mdpi.com The choice between a free thiol and a thioether derivative would be a critical design element, depending on whether a covalent or non-covalent interaction with the target is desired.
| Moiety | Chemical Nature | Potential Interactions | Reference |
| Thiol (-SH) | Nucleophilic, H-bond donor, can be oxidized | Covalent bonding (disulfides), hydrogen bonding, metal coordination | mdpi.com |
| Thioether (-S-R) | Lipophilic, less reactive than thiol | Hydrophobic interactions, van der Waals forces | acs.org |
SAR in Context of Ligand Design (e.g., for Serotonin Receptors)
The 3-(2-aminoethyl)-1H-indole scaffold is the core of serotonin, making its analogs prime candidates for targeting serotonin (5-HT) receptors. SAR studies are essential for tuning the affinity and selectivity of these ligands for the various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT6). mdpi.comnih.gov
The indole moiety itself typically penetrates deep into a hydrophobic pocket of the receptor. nih.gov Substitutions on the indole ring are crucial for selectivity. For example, in the design of ligands targeting both 5-HT1A receptors and the serotonin transporter (SERT), 5-fluoro or 5-cyano substitutions on the indole ring were found to be optimal. mdpi.com For achieving high 5-HT2 selectivity, an N1-n-propyl-5-methoxy substitution on an alpha-methyltryptamine (B1671934) scaffold proved highly effective. nih.gov
The aminoethyl side chain's interaction is paramount. As mentioned, it forms a key electrostatic interaction with a conserved aspartate residue. nih.gov The conformation of this side chain can dictate selectivity between receptor subtypes. Dihydropyrano[3,2-e]indole derivatives, which are conformationally restricted analogs of serotonin, show poor affinity for 5-HT1 receptors but high affinity for 5-HT2 receptors, highlighting the different conformational requirements of these receptor subtypes. nih.gov
The nature of the group at the C2 position, in this case, a thiol, would significantly influence binding compared to serotonin's C5-hydroxyl group. While the 5-OH of serotonin acts as a hydrogen bond donor and acceptor, a 2-thiol group would introduce different steric and electronic properties, potentially leading to a novel binding mode or altered selectivity profile.
| Compound/Scaffold Modification | Target Receptor(s) | Key SAR Finding | Reference |
| 5-Fluoro or 5-Cyano Indole Derivatives | 5-HT1A / SERT | Improved SERT affinity | mdpi.com |
| N1-n-propyl-5-methoxy-α-methyltryptamine | 5-HT2 Receptors | High affinity (Ki = 12 nM) and selectivity for 5-HT2 | nih.gov |
| Dihydropyrano[3,2-e]indole Analogs | 5-HT1 vs 5-HT2 Receptors | Selective for 5-HT2, suggesting different conformational needs | nih.gov |
| 4-(2-Aminoethoxy)-N-(phenylsulfonyl)indoles | 5-HT6 Receptors | Phenylsulfonyl indole moiety improved affinity for 5-HT6 | mdpi.com |
SAR in Context of Enzyme Inhibitor Design (e.g., Glycogen Synthase Kinase-3β)
The indole scaffold is a privileged structure in medicinal chemistry and has been successfully utilized in the design of various enzyme inhibitors, including inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key target in several diseases. nih.govmdpi.com
For GSK-3β inhibitors, the SAR often revolves around achieving potent and selective binding to the ATP-binding pocket of the enzyme. A review of synthetic GSK-3β inhibitors highlights the diversity of chemical structures based on the indole core that can achieve potent inhibition. nih.gov
A key strategy in inhibitor design is the formation of specific interactions with key residues in the active site. Covalent inhibitors, which form a permanent bond with the enzyme, are of particular interest. In this context, the thiol group of this compound would be a prime candidate for designing covalent inhibitors. It could target a non-catalytic cysteine residue near the active site. The design of covalent GSK-3β inhibitors has been reported, utilizing reactive groups like an α-fluoromethyl amide on an (aza)indolyl maleimide (B117702) scaffold to achieve selective and covalent inhibition. nih.gov This demonstrates the principle of using a reactive moiety attached to an indole core to target GSK-3β.
| Inhibitor Scaffold | Target Enzyme | Key SAR Finding/Strategy | Reference |
| (Aza)indolyl maleimides | GSK-3β | Covalent inhibition via reactive groups | nih.gov |
| Indole-based compounds | GSK-3β | Diverse structures can achieve potent inhibition | nih.gov |
| Indole-thiourea derivatives | Tyrosinase | Carbon-sulfur double bond is pivotal for activity | nih.gov |
| Indole aryl sulfonamides | Aromatase | Attachment position of the indole ring is critical for activity | nih.gov |
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment
Spectroscopic Methods
Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-(2-Aminoethyl)-1H-indole-2-thiol by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the known values for tryptamine (B22526) and related indole-thiol derivatives. researchgate.netnih.gov
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The indole (B1671886) N-H proton would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). Aromatic protons on the benzene (B151609) ring (H-4, H-5, H-6, H-7) would resonate in the δ 7.0-7.8 ppm region, with multiplicities determined by their coupling with adjacent protons. The protons of the aminoethyl side chain would appear as two triplets around δ 2.9-3.3 ppm. The thiol (S-H) proton signal can be broad and its position variable, often appearing between δ 1.0-4.0 ppm, and may be confirmed by D₂O exchange.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom. The indole ring carbons would produce signals in the aromatic region (δ 100-140 ppm). The C2 carbon, bonded to both sulfur and nitrogen, would be significantly influenced, as would the C3 carbon, the point of attachment for the ethylamine (B1201723) side chain. The two aliphatic carbons of the side chain (-CH₂-CH₂-NH₂) would appear at higher field (upfield), typically in the δ 25-45 ppm range.
Predicted ¹H NMR Data for this compound Data is predicted based on analogous structures.
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| Indole N-H | > 10.0 | Broad Singlet |
| Aromatic C-H (H-4, H-5, H-6, H-7) | 7.0 - 7.8 | Multiplets, Doublets |
| -CH₂-N | 3.0 - 3.3 | Triplet |
| -CH₂-C3 | 2.9 - 3.2 | Triplet |
| -NH₂ | Variable (e.g., 1.5 - 2.5) | Broad Singlet |
| Thiol S-H | Variable (e.g., 1.0 - 4.0) | Broad Singlet |
Predicted ¹³C NMR Data for this compound Data is predicted based on analogous structures.
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
|---|---|
| C2 (C-S) | ~140 - 150 |
| C4, C5, C6, C7 | 110 - 130 |
| C3a, C7a (Bridgehead) | 125 - 140 |
| C3 | ~110 - 115 |
| -CH₂-N | ~40 - 45 |
| -CH₂-C3 | ~25 - 30 |
Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. beilstein-journals.org The IR spectrum of this compound would exhibit characteristic absorption bands. researchgate.netmdpi.com A broad band around 3400 cm⁻¹ would correspond to the N-H stretching of the indole ring. researchgate.net The primary amine (-NH₂) would show symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ range. The S-H stretching vibration for the thiol group is typically weak and appears around 2550-2600 cm⁻¹. mdpi.com Aromatic C-H stretching is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are found in the 1450-1600 cm⁻¹ region.
Predicted IR Absorption Bands for this compound Data is predicted based on characteristic functional group frequencies.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Indole) | ~3400 | Medium-Broad |
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| S-H Stretch (Thiol) | 2550 - 2600 | Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| N-H Bend (Amine) | 1590 - 1650 | Medium |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule's chromophore. The indole ring system is the primary chromophore in this compound. Unsubstituted indole typically shows two main absorption bands: a strong peak around 210-220 nm and a less intense, broader band with fine structure between 260-290 nm, corresponding to π→π* transitions. researchgate.netnist.gov The presence of the C2-thiol and C3-aminoethyl substituents would be expected to modify this absorption profile, potentially causing a bathochromic (red) shift of the absorption maxima due to the electron-donating nature of the nitrogen and sulfur atoms extending the conjugated system.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound. For this compound (C₁₀H₁₂N₂S), the nominal molecular weight is 192 g/mol . High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. rsc.org The calculated monoisotopic mass for C₁₀H₁₂N₂S is approximately 192.0721 Da, a value that HRMS can confirm to within a few parts per million. nih.gov
Common fragmentation patterns in the mass spectrum would likely involve the cleavage of the ethylamine side chain. A primary fragmentation would be the loss of the aminoethyl group or parts of it. The high stability of the indole ring means it would likely remain intact as a major fragment ion.
Chromatographic Techniques for Analysis and Purification (e.g., HPLC-MS/MS)
High-Performance Liquid Chromatography (HPLC) is the premier technique for separating the target compound from impurities and for quantifying its purity. For indole derivatives, reverse-phase HPLC (RP-HPLC) is commonly employed, using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape). nih.govnih.gov
The inherent fluorescence of the indole nucleus allows for highly sensitive detection using a fluorescence detector (excitation ~280 nm, emission ~350 nm). mdpi.com Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides the highest level of selectivity and sensitivity. This hyphenated technique allows for the separation of components by HPLC, followed by their ionization and mass analysis, confirming both the retention time and the mass-to-charge ratio of the analyte and its fragments, making it a powerful tool for quantitative analysis in complex matrices. unipd.itresearchgate.net
X-ray Diffraction for Solid-State Structure Analysis
For compounds that can be crystallized, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles. kfupm.edu.sa For this compound, an X-ray crystal structure would reveal the planarity of the indole ring, the conformation of the ethylamine side chain, and, crucially, the intermolecular interactions. acs.org It would show how the molecules pack in the crystal lattice, likely governed by hydrogen bonds involving the indole N-H, the amine -NH₂, and the thiol S-H groups, as well as potential π-π stacking interactions between indole rings. acs.orgmdpi.com While no specific crystal structure for this compound is publicly available, analysis of other indole derivatives demonstrates the power of this technique in providing unambiguous structural proof. kfupm.edu.saresearchgate.net
Advanced Surface Analysis for Applied Studies (e.g., Atomic Force Microscopy in Corrosion Inhibition)
The inherent properties of "this compound," which include a sulfur atom, a heterocyclic ring, and an amino group, suggest its potential as a corrosion inhibitor for metals. Such organic molecules can adsorb onto a metal surface, forming a protective film that mitigates the corrosive process. Atomic Force Microscopy (AFM) is a powerful, high-resolution surface analysis technique that can provide invaluable insights into the morphology and properties of these inhibitor films at the nanoscale. ampp.orgresearchgate.netonepetro.org
In a hypothetical study investigating the corrosion inhibition properties of "this compound" on mild steel in an acidic medium, AFM would be employed to visualize the steel surface before and after exposure to the inhibitor. This analysis would reveal detailed information about the formation, topography, and integrity of the protective film.
Objective: To characterize the surface morphology of mild steel exposed to a corrosive environment with and without "this compound" and to evaluate the properties of the adsorbed inhibitor film using Atomic Force Microscopy.
Methodology: Mild steel coupons would be polished to a mirror finish and then immersed in a 1 M HCl solution (a common corrosive medium) for a specified duration. One set of coupons would be immersed in the acid solution alone (the control), while another set would be immersed in the acid solution containing a specific concentration of "this compound." Following immersion, the coupons would be carefully rinsed, dried, and immediately analyzed using AFM in tapping mode.
Expected Results and Interpretation:
Surface Topography of Control Sample: The AFM images of the mild steel coupon exposed to the acidic solution without the inhibitor would be expected to show a significantly roughened surface. This roughness is a direct consequence of the corrosive attack, leading to the dissolution of the metal and the formation of pits and other corrosion products. The surface profile would exhibit large peaks and valleys, indicative of non-uniform corrosion.
Surface Topography of Inhibitor-Treated Sample: In contrast, the surface of the mild steel treated with "this compound" would be expected to be considerably smoother. This is attributed to the formation of a protective layer of the inhibitor molecules on the steel surface. This adsorbed film would act as a barrier, separating the metal from the corrosive environment and thus reducing the corrosion rate. mdpi.comacs.org The AFM topography would reveal a more uniform surface with a significant reduction in the depth and density of corrosion pits.
Analysis of the Protective Film: AFM can provide more than just topographical images. By analyzing the phase images and performing force spectroscopy measurements, further details about the inhibitor film can be elucidated. The phase images can help distinguish between different materials on the surface, potentially showing the distribution of the adsorbed organic film. Force-distance curves can provide information on the thickness and mechanical properties of the adsorbed layer. acs.org
The following interactive data tables present hypothetical but representative data that would be expected from such an AFM study.
Table 1: Surface Roughness Parameters
| Sample | Average Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) | Maximum Peak-to-Valley Height (Rz) (nm) |
| Polished Mild Steel (Before Exposure) | 5 | 7 | 30 |
| Mild Steel in 1 M HCl (Control) | 250 | 320 | 1500 |
| Mild Steel in 1 M HCl + "this compound" | 30 | 45 | 200 |
This table illustrates the expected significant increase in surface roughness after exposure to the corrosive medium and the substantial reduction in roughness when the inhibitor is present.
Table 2: Protective Film Characteristics (Hypothetical)
| Parameter | Value | Method of Determination | Significance |
| Film Thickness | 10-20 nm | Force Spectroscopy | Indicates the formation of a substantial protective layer. The thickness can influence the diffusion of corrosive species to the metal surface. |
| Adhesion Force | > 5 nN | Force Spectroscopy | A higher adhesion force suggests strong adsorption of the inhibitor molecules to the metal surface, leading to a more stable and effective protective film. |
| Surface Coverage Efficiency | > 90% | Image Analysis | Calculated from the reduction in the area affected by corrosion, indicating a high degree of protection. |
This table provides hypothetical quantitative data on the properties of the adsorbed inhibitor film, which are crucial for evaluating its performance.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict a wide array of molecular characteristics from the ground up, relying only on the atomic composition and arrangement.
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
While specific Density Functional Theory (DFT) studies focusing exclusively on 3-(2-aminoethyl)-1H-indole-2-thiol are not extensively documented in publicly available literature, DFT is a widely applied method for molecules of this class, such as its analog, 6-bromo-2-mercaptotryptamine (BrMT). researchgate.net DFT calculations are instrumental in determining the optimized molecular geometry, electronic charge distribution, and spectroscopic properties. For a molecule like this compound, DFT would be employed to understand the influence of the thiol and aminoethyl groups on the electronic environment of the indole (B1671886) ring. These calculations can provide a basis for understanding the molecule's reactivity and interaction with other species.
A typical output from a DFT calculation would include optimized bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule. Furthermore, calculated properties such as dipole moment and polarizability offer insights into the molecule's behavior in the presence of an electric field.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) analysis is a key component of quantum chemical calculations that helps in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.
For this compound, FMO analysis would likely reveal that the HOMO is localized on the electron-rich indole ring and the thiol group, indicating these are the primary sites for electrophilic attack. The LUMO would be distributed over the aromatic system, suggesting its role in accepting electrons from nucleophiles. A smaller HOMO-LUMO gap would imply higher reactivity.
| Parameter | Description | Predicted Location/Value |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; region of electron donation | Localized on the indole nucleus and sulfur atom |
| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance | Distributed across the indole ring system |
| Energy Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates reactivity | A relatively small gap would suggest high reactivity |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.
For this compound, an MEP analysis would be expected to show negative potential around the nitrogen atom of the indole ring and the sulfur atom of the thiol group, highlighting them as sites for interaction with electrophiles or hydrogen bond donors. The amino group's lone pair would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the amino group and the N-H of the indole ring would exhibit positive potential, making them likely sites for interaction with nucleophiles or hydrogen bond acceptors.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.
Studies on the dimeric form of the related compound, 6-bromo-2-mercaptotryptamine (BrMT), have shown that it modulates the function of voltage-gated potassium (Kv) channels. escholarship.orgnih.gov While BrMT is known to perturb lipid bilayers, research indicates that its primary mechanism of action on Kv channels is through specific interactions rather than just altering the membrane environment. nih.gov Molecular docking simulations of this compound or its analogs with Kv channel models, such as Kv1.4, could reveal the specific binding site and key interactions. escholarship.orgnih.gov These simulations can help identify the amino acid residues in the channel that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand.
| Molecular Moiety | Potential Interacting Residues in Target Protein | Type of Interaction |
|---|---|---|
| Indole Ring | Aromatic residues (e.g., Phenylalanine, Tyrosine) | π-π stacking |
| Amino Group (-NH2) | Acidic residues (e.g., Aspartic acid, Glutamic acid) | Hydrogen bonding, electrostatic interactions |
| Thiol Group (-SH) | Polar or charged residues | Hydrogen bonding, potential for disulfide bridge formation if oxidized |
| Ethyl Side Chain | Hydrophobic residues (e.g., Leucine, Valine) | Hydrophobic interactions |
Computational Studies on Adsorption Mechanisms (e.g., in Corrosion Inhibition)
Computational studies, particularly DFT, are also employed to investigate the adsorption of molecules onto metal surfaces. This is highly relevant for applications such as corrosion inhibition, where the formation of a protective molecular layer on the metal surface is crucial. The thiol group in this compound makes it a candidate for forming strong bonds with metal surfaces like gold, copper, or iron.
Theoretical studies on the adsorption of similar thiol-containing organic molecules on metal surfaces have elucidated the adsorption mechanism. These studies often show that the sulfur atom of the thiol group chemisorbs onto the metal surface, forming a strong metal-sulfur bond. The orientation of the molecule on the surface and the resulting packing density are critical for the effectiveness of the protective layer. DFT calculations can determine the adsorption energy, the charge transfer between the molecule and the surface, and the changes in the electronic structure of both the molecule and the metal upon adsorption. This information is vital for designing more effective corrosion inhibitors.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms and identifying transition states. This involves mapping the potential energy surface of a reaction to determine the lowest energy pathway from reactants to products. Transition state theory can then be used to calculate reaction rates.
For this compound, theoretical studies could be conducted to explore various reaction pathways, such as its oxidation to form a disulfide, its role in radical scavenging, or its participation in synthetic reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed understanding of the reaction's feasibility and kinetics can be achieved. However, specific computational studies on the reaction mechanisms and transition state analysis of this compound are not prominently available in the reviewed scientific literature.
Academic and Research Applications of 3 2 Aminoethyl 1h Indole 2 Thiol and Analogs
Application as Building Blocks in Organic Synthesis
The structural features of 3-(2-Aminoethyl)-1H-indole-2-thiol make it a versatile building block for constructing more complex molecular architectures. Both the indole (B1671886) core and the reactive thiol and amino functionalities can participate in a wide array of chemical transformations.
Indole alkaloids represent a large and structurally diverse class of natural products, with over 4,100 known compounds. encyclopedia.pub Many of these possess significant biological activities and have served as leads in drug discovery. mdpi.com The synthesis of these complex molecules is a significant challenge that often relies on the strategic use of simpler indole precursors. encyclopedia.pub
Tryptamine (B22526) derivatives are fundamental starting materials for assembling various indoline (B122111) alkaloid skeletons. nih.gov Researchers have developed cascade reactions, such as the cyclopropanation/ring-opening/iminium cyclization (CRI) reaction, to efficiently construct complex polycyclic systems from tryptamine-based starting materials. nih.gov The indole ring can be functionalized through methods like epoxidation or electrophilic substitution to create intermediates for intricate alkaloid structures. nih.gov Given that this compound is a functionalized tryptamine, it serves as a potential precursor for a unique class of sulfur-containing indole alkaloids, where the thiol group can be used as a handle for cyclization or further functionalization steps.
Heterocyclic compounds are a major focus of organic and medicinal chemistry. The reactivity of the thiol group in this compound makes it an excellent scaffold for synthesizing novel heterocyclic systems. The thiol group can readily react with various electrophiles, enabling the construction of new rings fused to or substituted on the indole core.
For example, related 2-mercapto-heterocycles like 2-mercaptobenzothiazole (B37678) and 2-mercaptopyrimidine (B73435) are widely used as starting materials. researchgate.netchemmethod.com These compounds are reacted with reagents such as ethyl chloroacetate, hydrazine (B178648) hydrate, or chloroacetic acid to create a variety of derivatives, including thiazolidinones, triazoles, and benzimidazoles. researchgate.netchemmethod.comuobaghdad.edu.iq Following this synthetic logic, the 2-thiol group of this compound can be alkylated, oxidized, or cyclized to generate a diverse library of new indole-based heterocyclic compounds for further investigation.
Utility in Medicinal Chemistry and Drug Discovery Research
The tryptamine pharmacophore is crucial for the biological activity of many compounds, particularly in neuroscience. The addition of a thiol group at the 2-position offers a unique modification point for developing new therapeutic agents with potentially novel mechanisms of action or improved properties.
The serotonin (B10506) 5-HT6 receptor is a prominent target in the central nervous system for the development of drugs to treat cognitive disorders like Alzheimer's disease. nih.govuj.edu.pl A vast number of 5-HT6 receptor ligands are based on an indole scaffold, where the tryptamine aminoethyl group is a key structural feature for high affinity. nih.gov
Research has shown that N-arylsulfonylindoles and N1-(benzenesulfonyl)tryptamines are potent 5-HT6 receptor ligands. mdpi.comacs.org For instance, a series of 1-(2-aminoethyl)-3-(arylsulfonyl)-1H-indoles were prepared and found to be potent ligands, with compounds like N,N-dimethyl-N-(2-[3-(1-naphthylsulfonyl)-1H-indol-1-yl]ethyl)amine exhibiting a high affinity (Ki = 3.7 nM) for the receptor. nih.gov The substitution pattern on the indole ring and the nature of the amino group are critical for modulating affinity and functional activity (agonist vs. antagonist). nih.govnih.gov The 2-thiol group on this compound provides a unique position for structural modification to fine-tune ligand binding and selectivity for the 5-HT6 receptor and other related targets. researchgate.net
| Compound | Affinity (Ki, nM) | Reference |
|---|---|---|
| N,N-dimethyl-N-(2-[3-(1-naphthylsulfonyl)-1H-indol-1-yl]ethyl)amine | 3.7 | nih.gov |
| N-methyl-N-(2-[3-(1-naphthylsulfonyl)-1H-indol-1-yl]ethyl)amine | 5.7 | nih.gov |
| 5-methoxy-1-benzenesulfonyl analogue of N(1)-arylsulfonyltryptamine | High Affinity | nih.gov |
| 4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline | Potent Antagonist | nih.gov |
The indole scaffold is a common feature in the design of inhibitors for various enzymes implicated in disease.
Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a key enzyme involved in the pathology of several diseases, including Alzheimer's, bipolar disorder, and diabetes. nih.govmdpi.com Several classes of GSK-3β inhibitors are based on indole structures, such as indirubins and maleimides. researchgate.netnih.gov For example, the synthetic indirubin (B1684374) derivative BIO (6-bromoindirubin-3-oxime) is a widely used GSK-3 inhibitor. nih.gov While research has not specifically focused on 2-mercaptotryptamine, its indole core makes its analogs potential candidates for the design of novel GSK-3β inhibitors, possibly with unique binding modes involving the thiol group. researchgate.net
Alpha-Glycosidase and Alpha-Amylase: These enzymes are critical targets for managing type 2 diabetes, as their inhibition slows the absorption of carbohydrates. nih.govtaylorandfrancis.com Numerous studies have demonstrated that indole derivatives can be potent inhibitors of both α-glucosidase and α-amylase. nih.govnih.govacs.org For instance, a series of thiazolidinone-based indole derivatives showed excellent inhibitory activity, with some compounds being several-fold more potent than the standard drug acarbose. nih.gov Similarly, indolo[1,2-b]isoquinoline derivatives displayed potent, mixed-type reversible inhibition of α-glucosidase, with the most active compound being approximately 186 times stronger than acarbose. nih.gov These findings underscore the potential of using the this compound scaffold to develop new and effective antidiabetic agents.
| Compound Class | Target Enzyme | IC50 Range (µM) | Reference |
|---|---|---|---|
| Indole Hydrazone Analogs | α-Amylase | 1.41 - 25.21 | nih.gov |
| Thiazolidinone-based Indole Derivatives | α-Amylase | 1.50 - 29.60 | nih.gov |
| Thiazolidinone-based Indole Derivatives | α-Glucosidase | 2.40 - 31.50 | nih.gov |
| Indolo[1,2-b]isoquinoline Derivatives | α-Glucosidase | 3.44 - 41.24 | nih.gov |
| Indole-3-acetamides | α-Amylase | 1.09 - 2.84 | acs.org |
The versatility of the indole ring has made it a frequent target in the search for new antimicrobial and anticancer drugs.
Antimicrobial Scaffolds: There is a pressing need for new antimicrobial agents due to the rise of drug-resistant bacteria. Derivatives of related sulfur-containing heterocycles, such as 2-mercaptobenzothiazole, have shown significant antibacterial and antibiofilm activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Furthermore, indole alkaloids like meridianins and their analogs have demonstrated inhibitory activity against the biofilm formation of bacteria such as S. aureus and Mycobacterium smegmatis. nih.gov The combination of the indole core, the tryptamine side chain, and a reactive thiol group in this compound presents a promising scaffold for developing novel antibacterial compounds.
Anticancer Scaffolds: The indole nucleus is a key component of numerous anticancer agents, including the vinca (B1221190) alkaloids (vinblastine, vincristine) and nortopsentin analogs. nih.govresearchgate.net Synthetic indole derivatives have shown potent antiproliferative activity against a wide range of human cancer cell lines. nih.govnih.govmdpi.com For example, certain indole-aryl-amides were active against breast (MCF7) and prostate (PC3) cancer cells with IC50 values in the low micromolar range. nih.gov Hybrid molecules combining a 2-oxindole core with other heterocyclic moieties like pyrrole (B145914) have yielded compounds with nanomolar antiproliferative activity. unife.it The this compound structure provides a unique template that can be elaborated upon to create new anticancer drug candidates.
Applications in Analytical Chemistry
The bifunctional nature of this compound, possessing both a nucleophilic thiol and a primary amine, alongside the inherent properties of the indole ring, makes it and its analogs valuable candidates for development as specialized reagents in analytical chemistry.
In analytical chemistry, derivatization is a frequently employed strategy to improve the detectability and chromatographic separation of analytes. nih.govmdpi.com For compounds that lack a strong chromophore or are not readily ionizable, derivatization can introduce a tag that enhances their response to detection methods like UV-Vis spectrophotometry, fluorescence, or mass spectrometry (MS). nih.gov Tryptamine and its derivatives, which form the structural backbone of this compound, are often subjected to derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net
While direct analysis of some tryptamines is possible, derivatization can be crucial for improving the limit of detection for primary and secondary amines. researchgate.net For instance, trimethylsilyl (B98337) (TMS) derivatization is a common approach for tryptamine analogs to enhance their volatility and thermal stability for GC-MS analysis. researchgate.net Creative Proteomics highlights the use of precolumn derivatization with DNS-Cl (dansyl chloride) to enhance the detection sensitivity of tryptamine in HPLC analysis. creative-proteomics.com Given this context, this compound and its analogs, with their reactive amino and thiol groups, are prime candidates for development as derivatizing agents themselves or for being derivatized for enhanced detection. The thiol group, in particular, offers a site for selective reaction with specific reagents, potentially allowing for the development of highly selective analytical methods.
The table below summarizes common derivatization strategies for tryptamine analogs, which could be applicable to this compound.
| Derivatization Reagent | Analytical Technique | Purpose |
| Trimethylsilyl (TMS) reagents | GC-MS | Increases volatility and thermal stability. researchgate.net |
| Acetic anhydride | GC-MS | Improves the limit of detection for primary/secondary amines. researchgate.net |
| Benzoyl chloride | UPLC-MS/MS | Improves ionization efficiency and sensitivity. nih.gov |
| Dansyl chloride (DNS-Cl) | HPLC | Enhances detection sensitivity. creative-proteomics.com |
The detection of biological thiols, such as cysteine, homocysteine, and glutathione, is of significant interest due to their crucial roles in physiological and pathological processes. rsc.orgnih.govrsc.orgnih.gov This has driven the development of a wide array of fluorescent and colorimetric probes for their selective detection. nih.govrsc.org The design of these probes often relies on specific chemical reactions between the probe and the thiol group, leading to a measurable change in the probe's optical properties. nih.gov
Given its intrinsic thiol group, this compound is more likely to be an analyte of interest for such probes rather than a probe itself. However, the structural motif of an indole coupled with a reactive group is a common feature in the design of fluorescent probes. The indole moiety can act as a fluorophore, and its fluorescence can be modulated by the reaction of an attached functional group with an analyte.
The development of probes for thiols often involves several key mechanisms nih.govrsc.org:
Michael Addition: The thiol group acts as a nucleophile and adds to an electron-deficient double bond in the probe.
Nucleophilic Substitution: The thiol displaces a leaving group on the probe molecule.
Disulfide Cleavage: The thiol reduces a disulfide bond within the probe, leading to the release of a fluorescent or colored molecule.
While there is no specific literature detailing the use of this compound in this context, its structural analog, tryptamine, has been incorporated into Schiff bases to create compounds with interesting biological and photophysical properties. This suggests the potential for designing fluorescent probes based on the tryptamine scaffold for various analytical applications.
Roles in Materials Science and Related Fields
In materials science, the focus on this compound and its analogs is primarily centered on their potential as corrosion inhibitors, leveraging the protective properties of the indole ring.
Corrosion is a major challenge across numerous industries, and the use of organic inhibitors is a common and practical method for protecting metals, particularly in acidic environments. mdpi.com Indole and its derivatives have been extensively studied as effective corrosion inhibitors for metals like mild steel and copper. mdpi.comresearchgate.netartuklu.edu.trnih.gov The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. mdpi.comnih.gov
The efficiency of indole-based inhibitors is influenced by several factors, including the presence of heteroatoms (like nitrogen and sulfur) and π-electrons in their structure. These features facilitate the adsorption of the inhibitor molecules onto the metal surface. The amino and thiol groups in this compound are expected to enhance its adsorption and, consequently, its corrosion inhibition efficiency. The nitrogen atom of the indole ring and the amino group, as well as the sulfur atom of the thiol group, can act as active centers for adsorption.
Studies on various indole derivatives have shown that their inhibition efficiency generally increases with concentration. mdpi.comnih.gov For example, ethyl 3-formyl-1H-indol-2-carboxylate and 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol have demonstrated significant corrosion inhibition for mild steel in a sulfuric acid medium. mdpi.comnih.gov The inhibition mechanism is often described as mixed-type, affecting both the anodic and cathodic reactions of the corrosion process. mdpi.comnih.gov The adsorption of these molecules typically follows the Langmuir adsorption isotherm.
The presence of a thiol group in the structure of a potential corrosion inhibitor is often beneficial. For instance, pyridine-2-thiol (B7724439) has been shown to be an effective corrosion inhibitor for brass in an acidic medium, with inhibition efficiencies exceeding 85%. researchgate.net Similarly, other thiol-containing heterocyclic compounds have demonstrated excellent corrosion inhibition properties. researchgate.net Therefore, it is highly probable that this compound would exhibit significant corrosion-inhibiting properties due to the combined effects of the indole ring, the aminoethyl side chain, and the thiol group.
The table below presents data on the corrosion inhibition efficiency of some indole derivatives, illustrating the potential of this class of compounds.
| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |
| Ethyl 3-formyl-1H-indol-2-carboxylate (FIC) | Mild Steel | 0.5 M H₂SO₄ | 76.2 | mdpi.comnih.gov |
| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI) | Mild Steel | 0.5 M H₂SO₄ | 81.2 | mdpi.comnih.gov |
| Polyindole (PIn) on TiO₂ | Stainless Steel | 3.5% NaCl | High protection efficiency | researchgate.netartuklu.edu.tr |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-Aminoethyl)-1H-indole-2-thiol, and how can purity be optimized?
- Methodology : The compound can be synthesized via thiolation of indole precursors. For example, iodine-catalyzed thiolation (as demonstrated for 3-arylthioindoles ) could be adapted by reacting 3-(2-Aminoethyl)-1H-indole with a sulfur source (e.g., CS₂ or thiols). Purity optimization involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization in ethanol .
- Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and NMR (δ ~3.8 ppm for -SCH₂- protons) .
Q. How should researchers characterize the structural stability of this compound under varying pH and temperature conditions?
- Experimental Design : Perform accelerated stability studies:
- pH stability : Dissolve in buffers (pH 3–10), monitor degradation via UV-Vis (λ = 280 nm) over 72 hours.
- Thermal stability : Use TGA/DSC to identify decomposition temperatures (expected >150°C based on analogous indole-thiols ).
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Identify indole protons (δ ~7.2–7.8 ppm) and thiol-related shifts (e.g., -SCH₂- at δ ~3.5–4.0 ppm) .
- HRMS : Exact mass calculation (C₁₀H₁₁N₂S requires [M+H]⁺ = 191.0648) .
- X-ray Crystallography : If single crystals form (e.g., ethanol solvate), resolve bond lengths (C-S: ~1.8 Å) and angles .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound be addressed?
- Problem : Competing substitution at indole positions 2 vs. 3.
- Solution : Use directing groups (e.g., Boc-protected amines) or transition-metal catalysts (Pd/Cu) to favor C2-thiolation. Compare with strategies for 3-arylthioindoles .
- Validation : Monitor reaction intermediates via LC-MS and adjust catalyst ratios (e.g., iodine vs. CuI) to suppress byproducts .
Q. How should researchers resolve discrepancies in reported biological activity data for indole-thiol derivatives?
- Case Study : Conflicting IC₅₀ values in enzyme inhibition assays.
- Methodology :
- Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) and validate with positive controls (e.g., AEBSF hydrochloride ).
- Use isothermal titration calorimetry (ITC) to measure binding affinity directly, reducing interference from thiol oxidation .
Q. What strategies enable efficient derivatization of this compound for structure-activity relationship (SAR) studies?
- Approach :
- S-Alkylation : React with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to generate thioethers .
- Oxidation : Convert thiol to sulfonic acid using H₂O₂/HCl for polarity modulation .
Q. How can computational modeling predict the reactivity of this compound in biological systems?
- Workflow :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors ).
- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites (thiol group as high-reactivity center) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
